Homoaromoline
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Overview
Description
Homoaromoline is a bisbenzylisoquinoline alkaloid isolated from the wood of Mahonia nepalensis . This compound is known for its unique structural properties and potential biological activities. It has been identified as having anti-microbial activity against Mycobacterium smegmatis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of homoaromoline involves the isolation from natural sources such as Mahonia nepalensis. The process includes various chromatographic techniques to purify the compound . Specific synthetic routes from other compounds like obaberine have also been documented .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it typically involves large-scale extraction and purification processes from plant sources. The use of advanced chromatographic techniques ensures the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: Homoaromoline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a model compound for studying bisbenzylisoquinoline alkaloids.
Biology: Investigated for its anti-microbial properties against specific bacterial strains.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Possible use in the development of new pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of homoaromoline involves its interaction with microbial cell membranes, leading to disruption and inhibition of microbial growth . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with essential cellular processes in bacteria.
Comparison with Similar Compounds
Isotetrandrine: Another bisbenzylisoquinoline alkaloid isolated from Mahonia nepalensis.
24-Hydroxyursolic Acid: Found in Diospyros kaki, known for its chemo-preventive properties.
Uniqueness: Homoaromoline is unique due to its specific structural configuration and its potent anti-microbial activity. Its ability to disrupt microbial cell membranes sets it apart from other similar compounds.
Conclusion
This compound is a fascinating compound with significant potential in various scientific fields
Properties
CAS No. |
17132-74-0 |
---|---|
Molecular Formula |
C37H40N2O6 |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
(1R,14S)-6,20,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)17-23-8-11-30(41-3)32(18-23)44-26-9-6-22(7-10-26)16-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29+/m1/s1 |
InChI Key |
YJRWQNIRFXVBRB-WDYNHAJCSA-N |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)O)OC |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)OC)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)O)OC |
Key on ui other cas no. |
17132-74-0 |
Synonyms |
thalrugosamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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